molecular formula C20H24N2O4 B6289407 (2-Ethoxycarbonylamino-1,2-diphenyl-ethyl)-carbamic acid ethyl ester CAS No. 234753-18-5

(2-Ethoxycarbonylamino-1,2-diphenyl-ethyl)-carbamic acid ethyl ester

Cat. No.: B6289407
CAS No.: 234753-18-5
M. Wt: 356.4 g/mol
InChI Key: XLVUNZREAKZJQV-UHFFFAOYSA-N
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Description

(2-Ethoxycarbonylamino-1,2-diphenyl-ethyl)-carbamic acid ethyl ester is a complex organic compound characterized by its unique structure, which includes ethoxycarbonylamino and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxycarbonylamino-1,2-diphenyl-ethyl)-carbamic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxycarbonylamino Group: This step involves the reaction of an appropriate amine with ethyl chloroformate under basic conditions to form the ethoxycarbonylamino group.

    Introduction of the Diphenyl Group: The diphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Final Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Ethoxycarbonylamino-1,2-diphenyl-ethyl)-carbamic acid ethyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as precursors to drugs or as active pharmaceutical ingredients themselves, particularly in the development of anti-inflammatory or anticancer agents.

Industry

Industrially, this compound is used in the production of polymers and resins. Its reactivity and stability make it suitable for creating materials with specific properties, such as enhanced durability or flexibility.

Mechanism of Action

The mechanism by which (2-Ethoxycarbonylamino-1,2-diphenyl-ethyl)-carbamic acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxycarbonylamino group can form hydrogen bonds with active sites, while the diphenyl groups provide hydrophobic interactions, stabilizing the compound within the target site. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminocarbonyl-1,2-diphenyl-ethyl)-carbamic acid ethyl ester
  • (2-Methoxycarbonylamino-1,2-diphenyl-ethyl)-carbamic acid ethyl ester
  • (2-Ethoxycarbonylamino-1,2-diphenyl-ethyl)-carbamic acid methyl ester

Uniqueness

Compared to similar compounds, (2-Ethoxycarbonylamino-1,2-diphenyl-ethyl)-carbamic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The ethoxycarbonylamino group provides a balance between hydrophilicity and hydrophobicity, enhancing its solubility and interaction with biological targets. Additionally, the diphenyl groups contribute to its structural rigidity and potential for π-π interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)-1,2-diphenylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-25-19(23)21-17(15-11-7-5-8-12-15)18(22-20(24)26-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVUNZREAKZJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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